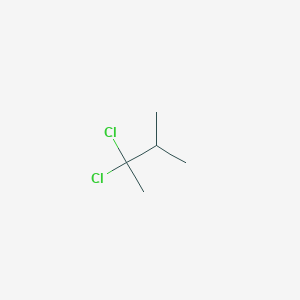
2,2-Dichloro-3-methylbutane
Description
2,2-Dichloro-3-methylbutane (CAS 17773-66-9) is a halogenated alkane with the molecular formula C₅H₁₀Cl₂ and a molecular weight of 141.039 g/mol . Its IUPAC name reflects the substitution pattern: two chlorine atoms are attached to the second carbon of a butane chain, while a methyl group is bonded to the third carbon. The compound’s structure is characterized by branching at the third carbon and steric hindrance due to the two chlorine atoms on the adjacent carbon. This configuration influences its physical properties, reactivity, and synthetic applications.
Properties
CAS No. |
17773-66-9 |
|---|---|
Molecular Formula |
C5H10Cl2 |
Molecular Weight |
141.04 g/mol |
IUPAC Name |
2,2-dichloro-3-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-4(2)5(3,6)7/h4H,1-3H3 |
InChI Key |
WIQMOFSSJHPXIK-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(Cl)Cl |
Canonical SMILES |
CC(C)C(C)(Cl)Cl |
Other CAS No. |
17773-66-9 |
Synonyms |
2,2-dichloro-3-methylbutane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Isomers
Structural Isomers of Dichlorinated Methylbutanes
Three structural isomers share the molecular formula C₅H₁₀Cl₂ but differ in chlorine substitution patterns:
2,2-Dichloro-3-methylbutane (CAS 17773-66-9).
2,3-Dichloro-2-methylbutane (CAS 507-45-9).
1,2-Dichloro-3-methylbutane (CAS 600-10-2) .
Table 1: Key Data for Structural Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chlorine Substitution Pattern |
|---|---|---|---|---|
| This compound | 17773-66-9 | C₅H₁₀Cl₂ | 141.039 | Cl on C2, Cl on C2 |
| 2,3-Dichloro-2-methylbutane | 507-45-9 | C₅H₁₀Cl₂ | 141.039 | Cl on C2, Cl on C3 |
| 1,2-Dichloro-3-methylbutane | 600-10-2 | C₅H₁₀Cl₂ | 141.039 | Cl on C1, Cl on C2 |
Reactivity Insights:
- Electronic Effects : Electron-withdrawing chlorine atoms stabilize adjacent carbocations, making 2,3-dichloro-2-methylbutane more reactive in SN1 mechanisms.
Physical Properties (Theoretical Analysis)
Branching and Boiling Points :
- This compound’s branching reduces surface area, likely resulting in a lower boiling point compared to less-branched isomers like 1,2-dichloro-3-methylbutane.
- 2,3-Dichloro-2-methylbutane may have intermediate boiling points due to moderate branching.
Polarity :
- The symmetrical chlorine substitution in this compound may reduce overall polarity compared to asymmetrical isomers, affecting solubility in polar solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


